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Compound of Interest

Compound Name: MY17

Cat. No.: B15581785

Disclaimer: Initial searches for a selective mTOR inhibitor specifically named "MY17" did not
yield a clearly identifiable, single compound with sufficient public data for a technical
whitepaper. However, the compound AZD8055, referenced in some literature as R17, is a well-
characterized, potent, and selective mTOR inhibitor that aligns with the core request. This
guide will focus on AZD8055 as a representative example of a second-generation, ATP-
competitive mTOR inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates
signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[1]
[2] It functions within two distinct multiprotein complexes: mTORC1 and mTORCZ2.[3][4] While
first-generation allosteric inhibitors like rapamycin only partially inhibit mMTORC1, second-
generation ATP-competitive inhibitors have been developed to target the kinase domain
directly, thereby inhibiting both mTORC1 and mTORC2 for a more comprehensive pathway
blockade.[4][5]

AZD8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-
competitive inhibitor of mMTOR kinase.[3][4] It effectively inhibits both mTORC1 and mTORC2,
leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction
of autophagy.[4][6] With high selectivity against other kinases, particularly class | PI3K
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isoforms, AZD8055 serves as a valuable tool for studying the mTOR pathway and as a
candidate for therapeutic development.[4][7]

Mechanism of Action

AZD8055 exerts its function by directly competing with ATP at the catalytic site of the mTOR
kinase domain.[4][8] This mechanism allows it to inhibit the kinase activity of both mTORC1
and mTORC2 complexes.[3]

e mMTORCI1 Inhibition: By inhibiting mTORC1, AZD8055 prevents the phosphorylation of its key
downstream substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic
initiation factor 4E-binding protein 1 (4E-BP1).[4] This leads to a reduction in protein
synthesis and cap-dependent translation.[4][9] Notably, AZD8055 inhibits the rapamycin-
resistant phosphorylation sites (Thr37/46) on 4E-BP1.[4]

e mMTORC?2 Inhibition: Unlike rapamycin and its analogs (rapalogs), AZD8055 also inhibits
MTORC?2 activity. This prevents the phosphorylation of Akt at Serine 473 (Ser473), a key
event for full Akt activation.[3][4] Blocking this pathway avoids the feedback activation of Akt
that is often observed with rapalog-based therapies.[10]

The dual inhibition of MTORC1 and mTORC2 results in a broad suppression of the mTOR
signaling network, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][6]
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Caption: AZD8055 ATP-competitively inhibits both mTORC1 and mTORC2 complexes.
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Quantitative Data
Biochemical Activity & Selectivity

AZD8055 is a highly potent inhibitor of mTOR kinase. Its selectivity is a key feature,

demonstrating minimal activity against the closely related class | PI3K isoforms and a wide

panel of other kinases.[4]

Selectivity vs.

Target Assay Type IC50 (nM) Reference
mMTOR
MTOR (native ELISA-based
_ 0.8+0.2 - [3]
enzyme) kinase assay
mTOR _
] Kinase Assay 0.13 +£0.05 - [2]
(recombinant)
PI3Ka Kinase Assay >1,000 ~1,000-fold [4][11]
PI3KB Kinase Assay >1,000 ~1,000-fold [11]
PI3Ky Kinase Assay >1,000 ~1,000-fold [11]
PI3Kd Kinase Assay >1,000 ~1,000-fold [11]
DNA-PK Kinase Assay >1,000 ~1,000-fold [11]
ATM Kinase Assay >1,000 ~1,000-fold [11]
Panel of 260 ] No significant )
) Various o High [4]
Kinases activity at 10 uM

In Vitro Antiproliferative Activity

AZD8055 demonstrates potent, dose-dependent inhibition of cell growth across a diverse
range of human cancer cell lines.
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Cell Line Cancer Type IC50 (nM) Reference
H838 Lung Carcinoma 20 [11]
A549 Lung Carcinoma 50 [11]
Us87MG Glioblastoma 53 [11]
A-375 Melanoma 120 [2]
MDA-MB-468 Breast Cancer 8 [11]
BT474c Breast Cancer 19 [7]
PC3 Prostate Cancer - [11]
LoVo Colon Cancer - [11]
SW620 Colon Cancer - [11]
PPTP Panel Pedia-ltric cancers 24.7 [12]
(Median)

In Vivo Antitumor Efficacy

Oral administration of AZD8055 leads to significant, dose-dependent tumor growth inhibition in
various xenograft models.

Xenograft Dosing Tumor Growth
Cancer Type L Reference
Model Schedule Inhibition (TGI)
. 5 mg/kg, BID, 10
u87-MG Glioblastoma 48% [3]
days
) 10 mg/kg, BID,
ug7-MG Glioblastoma 7% [3]
10 days
. 20 mg/kg, QD,
u87-MG Glioblastoma 85% [3]
10 days
PTEN+/ 5 mg/kg, BID
B-cell Lymphoma ) Complete TGl [11]
-LKB1+/hypo (with SAHA)
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Phase | Clinical Trial & Pharmacokinetics

A Phase | study in patients with advanced solid tumors established the safety profile and

pharmacokinetic parameters of AZD8055.

Parameter Value Reference
Maximum Tolerated Dose ] ]
90 mg BID (twice daily) [10][13]
(MTD)
o o Grade 3 reversible rises in
Dose-Limiting Toxicities ) [13]
transaminases
Time to Max Concentration
~0.5 hours [10][13]
(tmax)
Elimination Half-life (t1/2) ~2.4 - 2.7 hours [5][10]
Route of Administration Oral [3]

Experimental Protocols

MTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the measurement of AZD8055's inhibitory activity on native mTOR

immunoprecipitated from cells.

containing protease and phosphatase inhibitors.

Cell Lysis: HelLa cells are cultured to ~80% confluency, harvested, and lysed in a buffer

» Immunoprecipitation: The cell lysate is clarified by centrifugation. The supernatant is

incubated with an anti-mTOR antibody overnight at 4°C, followed by incubation with Protein

A/G beads to capture the mTOR complexes.

o Kinase Reaction: The immunoprecipitated mTOR beads are washed and resuspended in a

kinase buffer. The reaction is initiated by adding ATP and a substrate (e.g., recombinant,

inactive S6K1). The mixture is incubated at 30°C for a specified time.

o ELISA Detection: The reaction mixture is transferred to an ELISA plate pre-coated with an

antibody against the substrate (S6K1). The phosphorylated substrate is detected using a
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phospho-specific primary antibody (e.g., anti-phospho-S6K1 Thr389) and a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Data Analysis: The signal is developed using a colorimetric HRP substrate and read on a
plate reader. IC50 values are calculated by plotting the percentage of inhibition against a log
scale of AZD8055 concentrations.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AZD8055 on the viability and proliferation of cancer cell
lines.[6]

Cell Plating: Cells (e.g., Hep-2) are seeded into 96-well plates at a density of 5x102 cells per
well and allowed to adhere overnight.[6]

Compound Treatment: Cells are treated with a serial dilution of AZD8055 (e.g., 0.8 to 260
pg/L) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]

MTT Incubation: After the treatment period, 10 pl of MTT reagent (1 mg/ml) is added to each
well, and the plate is incubated at 37°C for 4 hours.[6]

Formazan Solubilization: The media is carefully removed, and 100 pL of DMSO is added to
each well to dissolve the formazan crystals.[6]

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated
control cells. IC50 values are determined using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the inhibition of MTORC1 and mTORC2 downstream signaling.
[14]

ab G &G G G &b & &

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3853277/
https://www.benchchem.com/product/b15581785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Standard workflow for Western blot analysis of mTOR pathway modulation.

o Sample Preparation: Cells are treated with various concentrations of AZD8055 for a defined
period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed on ice
with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein
concentration is determined using a BCA assay.

o SDS-PAGE: Equal amounts of protein (20-40 pg) are denatured, loaded onto a
polyacrylamide gel, and separated by size via electrophoresis.

o Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose
membrane.

e Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g.,
5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

e Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies
specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6, total Akt, total
S6, and a loading control like B-actin).[14]

e Washing and Secondary Antibody: The membrane is washed with TBST and then incubated
with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After final washes, the membrane is incubated with an enhanced
chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.

e Analysis: Band intensities are quantified using densitometry software. Phospho-protein
levels are normalized to their respective total protein levels.

Conclusion

AZD8055 is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively
targeting both mTORC1 and mTORC2 complexes. Its ability to overcome the limitations of first-
generation rapalogs, such as incomplete mTORCL1 inhibition and feedback activation of Akt,
makes it a powerful research tool and a prototype for second-generation mTOR-targeted
therapies. The comprehensive data from biochemical, in vitro, and in vivo studies confirm its
mechanism of action and demonstrate significant antitumor activity across a range of cancer
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models. While clinical development has faced challenges, the technical profile of AZD8055
provides a robust foundation for understanding the biological consequences of dual mMTORC1/2
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [AZD8055: A Technical Guide to a Selective, ATP-
Competitive mTOR Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581785#my17-as-a-selective-mtor-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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